3-(呋喃-2-基)丙醛

描述

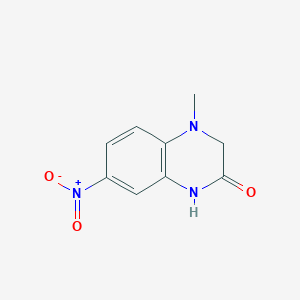

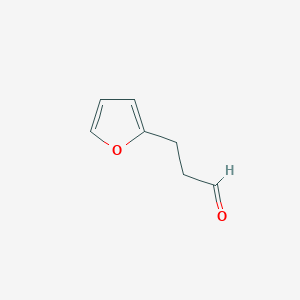

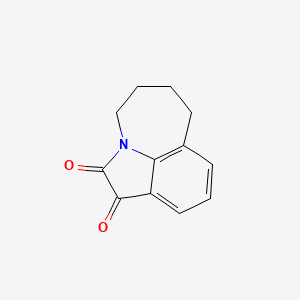

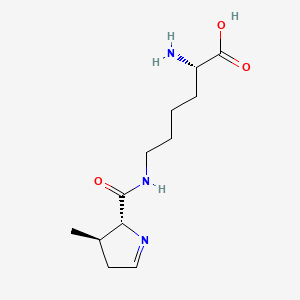

“3-(Furan-2-yl)propanal” is a chemical compound that is part of the heterocyclic building blocks . It is also known as 2-Furanpropanoic acid or 2-Furanpropionic acid . It has an empirical formula of C7H8O3 . Another related compound is Ethyl 3-(furan-2-yl)propionate, which can be used as a flavoring agent in the food industry .

Synthesis Analysis

The synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . This affords products of hydroarylation of the carbon–carbon double bond . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Molecular Structure Analysis

The molecular structure of “3-(Furan-2-yl)propanal” consists of a furan ring attached to a propanal group . The molecular weight of this compound is 124.13700 .Chemical Reactions Analysis

The chemical reactions of “3-(Furan-2-yl)propanal” involve the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .科学研究应用

抗炎特性

已发现3-(呋喃-2-基)丙醛衍生物具有抗炎活性。Lee 等人 (2006) 的一项研究调查了化合物 1-呋喃-2-基-3-吡啶-2-基-丙烯酮 (FPP-3),该化合物通过抑制一氧化氮和肿瘤坏死因子-α 的产生表现出抗炎作用(Lee 等人,2006)。另一项研究证实了 FPP-3 的药代动力学参数,突出了其在抗炎应用中的潜力(Lee 等人,2006)。

抗菌活性

源自 3-(呋喃-2-基)丙醛的化合物显示出有希望的抗菌特性。Kalyaev 等人 (2022) 合成了 3-芳基-3-(呋喃-2-基)丙酸衍生物,其对白色念珠菌、大肠杆菌和金黄色葡萄球菌表现出显着的抗菌活性(Kalyaev 等人,2022)。

光物理性质

溶剂极性对某些 3-(呋喃-2-基)丙醛衍生物的光物理性质的影响已被研究。Kumari 等人 (2017) 探讨了诸如 (E)-3-(呋喃-2-基)-1-(4-硝基苯基)丙-2-烯-1-酮之类的化合物的吸收和荧光光谱上的溶剂化变色效应如何从非极性溶剂变为极性溶剂。这项研究对于理解这些分子中的分子内电荷转移相互作用非常重要(Kumari 等人,2017)。

化学预防作用

与 3-(呋喃-2-基)丙醛相关的化合物 FPP-3 对致癌物诱导的遗传毒性表现出潜在的化学预防作用。Hwang 等人 (2008) 证明 FPP-3 减少了 DMBA-DNA 加合物形成并调节 I 期和 II 期酶,表明其作为化学预防剂的潜力(Hwang 等人,2008)。

DNA 交联

源自 3-(呋喃-2-基)丙醛的呋喃改性腺苷构建模块由 Jawalekar 等人 (2011) 合成。评估了该化合物在 DNA 双链中形成链间交联的能力,这对于了解 DNA 损伤和修复机制至关重要(Jawalekar 等人,2011)。

缓蚀

3-(呋喃-2-基)丙醛的糠醛衍生物已被评估为缓蚀剂。Guimarães 等人 (2020) 研究了它们在酸性环境中保护低碳钢的效率,展示了它们在工业应用中的潜力(Guimarães 等人,2020)。

真菌

衍生物和抗真菌活性Chen 等人 (2017) 研究了从红树林来源的内生真菌中分离出的新的呋喃衍生物。这些化合物,包括各种形式的呋喃-2-羧酸,对禾谷镰刀菌表现出有效的抗真菌活性,突出了天然来源从获得新的抗真菌剂的潜力(Chen 等人,2017)。

新化合物的合成

从 3-(呋喃-2-基)丙醛合成新化合物的研究非常广泛。例如,Baichurin 等人 (2019) 报道了源自 3-(呋喃-2-基)丙-2-烯醛的双活化硝基二烯的合成,增加了有机合成方法和可用于各种应用的化合物的库(Baichurin 等人,2019)。

生物合成研究

Zabetakis 等人 (1999) 探讨了 2-羟基丙醛等衍生物在某些呋喃化合物生物合成中的作用。他们研究了其对草莓愈伤组织培养物中 2,5-二甲基-4-羟基-2H-呋喃-3-酮生物合成的贡献,提供了对天然生物合成途径的见解(Zabetakis 等人,1999)。

属性

IUPAC Name |

3-(furan-2-yl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-5-1-3-7-4-2-6-9-7/h2,4-6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARVUDNODWHOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472023 | |

| Record name | 3-(2-furyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-51-5 | |

| Record name | 3-(2-furyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B3352223.png)

![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B3352237.png)

![Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]-](/img/structure/B3352247.png)

![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)

![1,4-Diethynyl-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B3352257.png)

![1h-Naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B3352283.png)